

# Technical Whitepaper: Structural Characterization and Validation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

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## Compound of Interest

Compound Name:	N-(2,4-dimethylphenyl)cyclohexanecarboxamide
CAS No.:	315712-15-3
Cat. No.:	B3124142

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## Executive Summary & Synthetic Context[1][2]

This technical guide details the rigorous structural elucidation of **N-(2,4-dimethylphenyl)cyclohexanecarboxamide** (Formula:

; MW: 231.34 g/mol ). This molecule belongs to the carboxamide class, structurally related to the physiological cooling agents (e.g., WS-3, WS-23) used in sensory pharmacology.

The elucidation strategy employs an orthogonal approach, combining Mass Spectrometry (MS) for molecular weight confirmation, Fourier Transform Infrared Spectroscopy (FT-IR) for functional group validation, and multi-dimensional Nuclear Magnetic Resonance (NMR) for definitive connectivity assignment.

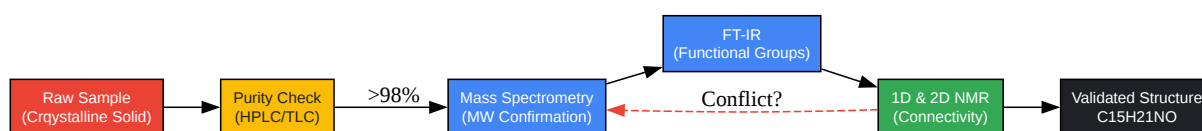
## Synthetic Origin

To understand potential impurities and spectral artifacts, the synthesis typically proceeds via the Schotten-Baumann reaction or direct acylation:

- Reactants: Cyclohexanecarbonyl chloride + 2,4-Dimethylaniline.
- Base: Triethylamine (TEA) or Pyridine.
- Solvent: Dichloromethane (DCM) or THF.

## Analytical Strategy (The "Why")

We do not rely on a single data point. The structure is validated only when all three "Pillars of Evidence" align without contradiction.



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Figure 1: The orthogonal workflow ensures that connectivity (NMR) matches molecular weight (MS) and functional topology (IR).

## Mass Spectrometry (MS)[3][4]

Objective: Confirm the molecular ion

and analyze fragmentation to verify the amide linkage.

## Experimental Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Mobile Phase: MeOH:H<sub>2</sub>O (80:20) + 0.1% Formic Acid.

## Data Interpretation

The theoretical exact mass for

is 231.1623 Da.

Ion Type	m/z (Observed)	Interpretation
	232.17	Protonated molecular ion. Base peak.[1][2][3][4]
	254.15	Sodium adduct (common in glass/solvent traces).
Fragment A	122.09	(2,4-dimethylaniline moiety after amide cleavage).
Fragment B	111.08	(Cyclohexanecarbonyl cation).

Diagnostic Insight: The cleavage of the amide bond (C-N) typically yields the acylium ion (m/z 111) and the amine fragment. The presence of m/z 122 confirms the 2,4-dimethylaniline substructure.

## Infrared Spectroscopy (FT-IR)[7]

Objective: Validate the presence of the secondary amide and the aromatic system.

## Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) on neat solid.
- Resolution: 4

## Spectral Assignments[3][4][5][6][8][9][10][11]

Frequency ( )	Intensity	Functional Group	Assignment Logic
3280 - 3300	Medium, Sharp	N-H Stretch	Diagnostic for secondary amides (trans-isomer preference).
2920, 2850	Strong	C-H Stretch	Aliphatic cyclohexyl ring (C-H).
1650 - 1660	Strong	C=O Stretch	Amide I Band. Lower than ester due to resonance.
1530 - 1540	Strong	N-H Bend	Amide II Band. Coupled C-N stretch/N-H bend.
810 - 820	Medium	Ar-H Bend	Out-of-plane bending for 1,2,4-trisubstituted benzene.

## Nuclear Magnetic Resonance (NMR)[3][4][6][7][8][9][10]

Objective: The definitive proof of structure. We must distinguish the 2,4-dimethyl substitution pattern from potential 2,6- or 3,5- isomers.

### H-NMR (Proton) Analysis

Solvent:

(Chloroform-d) Frequency: 400 MHz or higher[5][4]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.75	Doublet ( )	1H	Ar-H (C6)	Ortho to Amide N. Deshielded by anisotropy of C=O.
7.10	Broad Singlet	1H	N-H	Exchangeable amide proton.
7.00	Singlet (broad)	1H	Ar-H (C3)	Isolated between two methyls (positions 2, 4).
6.95	Doublet ( )	1H	Ar-H (C5)	Ortho coupling to H6.
2.28	Singlet	3H	Ar- (C2)	Methyl ortho to Amide. Slightly deshielded.
2.24	Singlet	3H	Ar- (C4)	Methyl para to Amide.[6]
2.15 - 2.25	Multiplet ( )	1H	Cy-H (C1')	Methine proton adjacent to carbonyl.
1.20 - 1.95	Multiplets	10H	Cy-	Remaining cyclohexyl protons.

#### Critical Isomer Check:

- If this were 2,6-dimethyl, the N-H peak would be significantly downfield (>8.5 ppm) due to steric H-bonding, and the aromatic signal would likely be a multiplet integrating to 3H (7.0-7.1 ppm).

- The doublet at 7.75 ppm is the "smoking gun" for the 2,4-substitution, representing the proton at position 6 (unsubstituted ortho position).

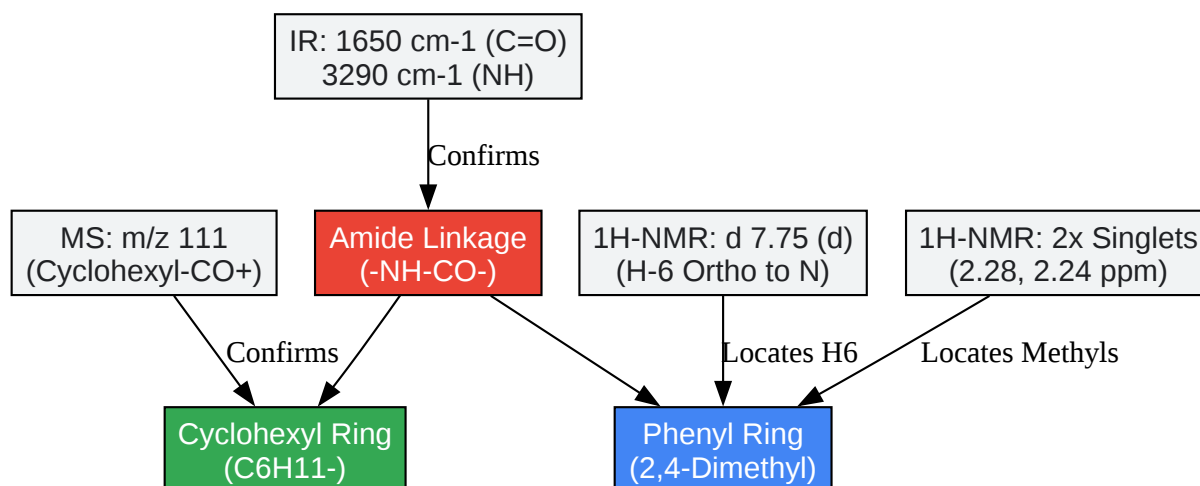
## C-NMR (Carbon) Analysis

Solvent:

Shift (ppm)	Carbon Type	Assignment
174.5	Quaternary	C=O (Amide Carbonyl)
135.0	Quaternary	Ar-C1 (Ipso to N)
133.5	Quaternary	Ar-C2 (Ipso to Me)
131.0	Quaternary	Ar-C4 (Ipso to Me)
129.5	Methine	Ar-C3
127.0	Methine	Ar-C6
123.0	Methine	Ar-C5
46.5	Methine	Cy-C1' (Alpha to C=O)
29.7	Methylene	Cy-C2', C6'
25.8	Methylene	Cy-C3', C5'
25.8	Methylene	Cy-C4'
20.9	Methyl	Ar- (C4)
17.8	Methyl	Ar- (C2)

## Visualization of Connectivity

The following diagram illustrates the logical flow of spectroscopic assignment, mapping the physical data to the molecular scaffold.



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Figure 2: Spectroscopic Mapping. Note how the H-6 doublet anchors the orientation of the aromatic ring.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Weigh 10-15 mg of the dry solid into a clean vial.
- Add 0.6 mL of (99.8% D) containing 0.03% TMS (internal standard).
- Sonicate for 30 seconds to ensure complete dissolution (amides can be slow to dissolve due to H-bonding).
- Filter through a glass wool plug into the NMR tube if any turbidity remains.

### Protocol B: Recrystallization (If Purity < 95%)

If the melting point (expected range: 167-169 °C) is depressed:

- Dissolve crude solid in minimum hot Ethanol/Water (4:1).
- Allow to cool slowly to room temperature, then refrigerate at 4°C.
- Filter crystals and wash with cold hexanes to remove residual aniline.

## References

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